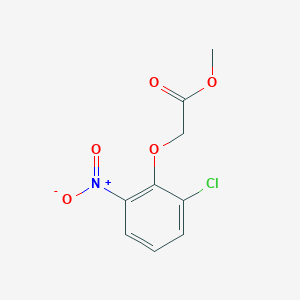

Methyl (2-chloro-6-nitrophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chloro-6-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-15-8(12)5-16-9-6(10)3-2-4-7(9)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYRANCDCIREER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC=C1Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of Methyl 2 Chloro 6 Nitrophenoxy Acetate

Exploration of Electrophilic and Nucleophilic Sites within the Methyl (2-chloro-6-nitrophenoxy)acetate Structure

The reactivity of this compound is dictated by the distribution of electron density across its molecular structure, which gives rise to distinct electrophilic and nucleophilic sites. The interplay of various functional groups, including the aromatic ring, the nitro group, the chloro group, the ether linkage, and the methyl ester, creates a complex electronic landscape.

Electrophilic Sites: The primary electrophilic centers in the molecule are the carbonyl carbon of the ester group and the carbon atoms of the aromatic ring. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The aromatic ring is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (-NO₂) and the chloro group (-Cl). This effect is most pronounced at the carbon atoms ortho and para to these substituents. Specifically, the carbon atom bonded to the chlorine (C2) and the carbon atom bearing the nitro group (C6) are significantly electrophilic, as are the carbons at the C4 position.

Nucleophilic Sites: The primary nucleophilic sites are the oxygen atoms of the ether linkage and the carbonyl group of the ester, as well as the oxygen atoms of the nitro group. These atoms possess lone pairs of electrons and can act as Lewis bases or participate in nucleophilic attacks. The phenoxy oxygen, in particular, can influence the reactivity of the molecule.

A summary of the key reactive sites is presented in the table below.

| Site | Nature | Reasoning |

| Carbonyl Carbon (Ester) | Electrophilic | Polarized C=O bond, susceptible to nucleophilic attack. |

| Aromatic Ring Carbons | Electrophilic | Activated by electron-withdrawing nitro and chloro groups. |

| Phenoxy Oxygen | Nucleophilic | Lone pairs of electrons available for reaction. |

| Carbonyl Oxygen (Ester) | Nucleophilic | Lone pairs of electrons can participate in reactions. |

| Nitro Group Oxygens | Nucleophilic | Lone pairs of electrons can act as nucleophiles. |

Study of Reaction Mechanisms in Model Chemical Systems Involving this compound

The multifunctionality of this compound allows for a variety of chemical transformations. The following subsections explore the mechanisms of several key reaction types.

The ester functional group is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, (2-chloro-6-nitrophenoxy)acetic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, a direct nucleophilic acyl substitution occurs. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the methoxide (B1231860) ion, which is then protonated by the newly formed carboxylic acid to yield methanol and the carboxylate salt.

The rate of hydrolysis is influenced by the electronic effects of the substituents on the phenoxy ring. The electron-withdrawing nitro and chloro groups can enhance the electrophilicity of the ester's carbonyl carbon, potentially increasing the rate of hydrolysis compared to unsubstituted analogues.

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, such as nitroso, hydroxylamino, and amino groups. The specific product obtained depends on the reducing agent and the reaction conditions.

Common reduction pathways include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen, the nitro group can be fully reduced to an amino group (-NH₂). This process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Chemical Reduction: A variety of chemical reagents can be employed for the reduction of the nitro group. For instance, metals in acidic media (e.g., Sn/HCl, Fe/HCl) are effective for the complete reduction to the amine. Milder reducing agents, such as sodium dithionite (B78146) (Na₂S₂O₄), can selectively reduce the nitro group to the amine in the presence of other reducible functional groups. The chemoselective reduction of aromatic nitro groups to hydroxylamino groups can also be achieved using specific reagents. nih.gov

The chlorine atom attached to the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the ring towards nucleophilic attack.

The mechanism of SNAr reactions typically involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.

Departure of the Leaving Group: The chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substituted product.

The relative reactivity of halogens in SNAr reactions is often F > Cl > Br > I. The high mobility of the nitro group in some aromatic nucleophilic substitution reactions is also a known phenomenon. researchgate.net

While less common for this class of compounds, radical reactions or oxidative transformations could potentially occur under specific conditions. The nitro group can participate in single-electron transfer processes, leading to the formation of a nitro radical anion. This radical can undergo further reactions, including a "futile cycle" where it reacts with molecular oxygen to regenerate the nitro group and form a superoxide (B77818) radical. nih.gov

Oxidative degradation of the molecule would likely target the side chain or the aromatic ring, especially under harsh conditions involving strong oxidizing agents or photochemical activation. However, the electron-deficient nature of the aromatic ring makes it relatively resistant to electrophilic attack, which is a common pathway for oxidative degradation of aromatic compounds.

Elucidation of Reaction Intermediates and Transition State Structures

The elucidation of reaction intermediates and transition state structures is crucial for a complete understanding of the reaction mechanisms. For the reactions discussed above, several key intermediates can be proposed:

| Reaction Type | Key Intermediate/Transition State | Description |

| Ester Hydrolysis (Base-Catalyzed) | Tetrahedral Intermediate | Formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. |

| Nitro Group Reduction | Nitroso and Hydroxylamino Intermediates | These are formed sequentially during the reduction of the nitro group to an amino group. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the attack of a nucleophile on the aromatic ring. |

Computational chemistry methods, such as density functional theory (DFT), can be employed to model these intermediates and transition states, providing insights into their geometries, energies, and the activation barriers for the reactions. Spectroscopic techniques, such as NMR and mass spectrometry, can be used to detect and characterize transient intermediates in certain cases. For example, the formation of N-benzyl chitosan (B1678972) from the reaction of chitosan with p-nitrobenzyl chloride, a related reaction, has been confirmed through mass spectrometry analysis of hydrolysis products, indicating an SNAr mechanism. researchgate.net

Kinetic and Thermodynamic Insights into the Reactivity of this compound Remain Elusive

A thorough investigation into the chemical reactivity and transformation pathways of this compound has revealed a significant gap in the available scientific literature. Specifically, detailed kinetic and thermodynamic analyses of its reactions are not publicly documented. While the principles of physical organic chemistry allow for predictions about its reactivity, concrete experimental or computational data on reaction rates, activation energies, and thermodynamic parameters such as enthalpy and entropy changes are conspicuously absent.

The structure of this compound, featuring an aromatic ring substituted with a chloro group, a nitro group, and a methoxyacetate (B1198184) group, suggests several potential reaction pathways. These include nucleophilic aromatic substitution, hydrolysis of the ester, and reduction of the nitro group. The electron-withdrawing nature of the nitro and chloro groups is expected to activate the aromatic ring towards nucleophilic attack, a common reaction for such compounds. However, the precise rates at which these reactions occur under various conditions, and the energetic favorability of these transformations, have not been quantified.

Kinetic studies would be essential to determine the rate laws governing the reactions of this compound, providing insights into the reaction mechanisms. For instance, determining the order of the reaction with respect to different reactants would elucidate the molecularity of the rate-determining step. Furthermore, the Arrhenius parameters, namely the activation energy and the pre-exponential factor, would offer a deeper understanding of the energy barrier to reaction and the role of molecular collisions and orientation.

Similarly, a thermodynamic analysis would be crucial for understanding the position of equilibrium for its various potential reactions. The determination of Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) would indicate whether a reaction is spontaneous, and whether it is driven by enthalpic or entropic factors.

Despite the theoretical potential for such studies, a comprehensive search of chemical databases and scholarly articles did not yield any specific kinetic or thermodynamic data for this compound. Consequently, the creation of data tables detailing these parameters is not possible at this time. The scientific community has yet to publish research focusing on the mechanistic investigations into the chemical reactivity and transformation pathways of this particular compound from a kinetic and thermodynamic standpoint.

Future research in this area would be invaluable for a complete understanding of the chemical behavior of this compound, which could have implications for its synthesis, degradation, and potential applications.

Structural Modification and Design of Methyl 2 Chloro 6 Nitrophenoxy Acetate Analogues for Exploratory Chemical Research

Design Principles for Methyl (2-chloro-6-nitrophenoxy)acetate Derivatives Based on Structural Features

The design of derivatives of this compound is guided by established principles of medicinal and agricultural chemistry, focusing on the systematic alteration of its core components to modulate physicochemical and biological properties. Key structural features that are targeted for modification include the methyl ester, the chloro and nitro substituents on the phenyl ring, the phenoxy linkage, and the aromatic core itself.

The primary design principles revolve around:

Isosteric and Bioisosteric Replacements: Substituting functional groups with others that have similar steric and electronic properties to investigate their impact on activity and selectivity. For instance, replacing the methyl ester with other alkyl esters or amides can alter solubility and metabolic stability inventivapharma.comresearchgate.net.

Modulation of Electronic Effects: The electron-withdrawing nature of the chloro and nitro groups significantly influences the reactivity and properties of the aromatic ring. Varying the position and nature of these substituents (e.g., using different halogens or other electron-donating/withdrawing groups) allows for a systematic study of these electronic effects uobabylon.edu.iqminia.edu.eg.

Alteration of Lipophilicity and Hydrophilicity: Modifications to the alkyl chain of the ester or the phenoxy linkage can systematically alter the compound's lipophilicity, which is a critical parameter for its interaction with biological systems nih.gov.

Conformational Constraints and Flexibility: Introducing different linkages or modifying the aromatic core can alter the conformational flexibility of the molecule, potentially leading to more specific interactions with target sites.

Introduction of Pharmacophoric Features: Incorporating specific functional groups known to interact with biological targets can guide the design towards compounds with desired activities.

These design principles are often guided by computational modeling and quantitative structure-activity relationship (QSAR) studies on related phenoxyacetate (B1228835) and phenoxyacetamide analogues researchgate.netjetir.org.

Synthetic Strategies for Systematically Varied Analogues

The synthesis of a diverse library of this compound analogues requires a versatile and modular synthetic approach. The core of the synthesis typically involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an appropriate haloacetate. Subsequent modifications can then be carried out on the resulting scaffold.

Modifications of the Methyl Ester Group (e.g., varied alkyl esters, amides, carboxylic acids)

The methyl ester group of this compound is a prime target for modification to explore the impact of the terminal functional group on the compound's properties.

Varied Alkyl Esters: A common strategy involves the transesterification of the methyl ester with different alcohols (e.g., ethanol, propanol, butanol) under acidic or basic conditions to yield the corresponding alkyl esters. Alternatively, the parent carboxylic acid, (2-chloro-6-nitrophenoxy)acetic acid, can be esterified with various alcohols using standard methods like Fischer esterification or by using coupling agents.

Amides: Amide analogues can be synthesized by reacting the methyl ester with a range of primary or secondary amines. This aminolysis can be facilitated by heating or by using catalysts. A more efficient route involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the desired amine researchgate.netnih.gov.

Carboxylic Acids: The parent carboxylic acid, (2-chloro-6-nitrophenoxy)acetic acid, can be readily obtained by the hydrolysis of the methyl ester under acidic or basic conditions mdpi.comnih.gov. This carboxylic acid serves as a key intermediate for the synthesis of other esters and amides.

Table 1: Synthetic Routes for Modification of the Ester Group

| Target Derivative | Reagents and Conditions |

|---|---|

| Alkyl (2-chloro-6-nitrophenoxy)acetate | (2-chloro-6-nitrophenoxy)acetic acid, corresponding alcohol, acid catalyst (e.g., H₂SO₄), heat |

| N-substituted (2-chloro-6-nitrophenoxy)acetamide | (2-chloro-6-nitrophenoxy)acetic acid, SOCl₂, then corresponding amine |

Substituent Effects on the Nitro and Chloro Moieties (e.g., positional isomers, different halogens, other electron-withdrawing/donating groups)

Positional Isomers: The synthesis of positional isomers, such as moving the nitro or chloro group to different positions on the phenyl ring, can be achieved by starting with the appropriately substituted phenol. This allows for a systematic investigation of how the relative positions of these groups affect the compound's characteristics nih.gov.

Different Halogens: Analogues with different halogens (e.g., fluorine, bromine, iodine) can be synthesized by starting with the corresponding halogenated nitrophenol. This allows for a study of the effect of halogen size and electronegativity.

Other Electron-Withdrawing/Donating Groups: The chloro and nitro groups can be replaced by other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) to probe a wider range of electronic effects. The synthesis would again start from the appropriately substituted phenol.

Alterations to the Phenoxy Linkage (e.g., changes in alkyl chain length, introduction of different ether linkages)

Modifying the ether linkage provides another avenue for tuning the molecule's properties.

Changes in Alkyl Chain Length: Instead of an acetate (B1210297) group, longer alkyl chains can be introduced by reacting 2-chloro-6-nitrophenol with haloalkanoates of varying lengths (e.g., methyl 3-bromopropanoate, methyl 4-bromobutanoate).

Introduction of Different Ether Linkages: While the ether linkage itself is a core feature, its properties can be subtly altered. For instance, replacing the ether oxygen with a sulfur atom to create a thioether linkage would significantly impact the geometry and electronic properties of the molecule. This can be achieved by reacting 2-chloro-6-nitrothiophenol with a haloacetate.

Core Aromatic Ring Modifications (e.g., different aromatic systems, heteroaromatic incorporation)

Different Aromatic Systems: Naphthalene or other polycyclic aromatic systems can be used in place of the phenyl ring, starting from the corresponding substituted naphthol.

Heteroaromatic Incorporation: Introducing nitrogen, oxygen, or sulfur atoms into the aromatic ring to form heteroaromatic systems like pyridine, pyrimidine, or thiophene can dramatically alter the compound's properties. The synthesis would involve starting with the corresponding hydroxy-substituted heterocycle. The introduction of heteroatoms can improve water solubility and modulate metabolic pathways researchgate.netresearchgate.netnih.gov.

Structure-Property Relationship (SPR) Studies in this compound Series

Structure-Property Relationship (SPR) studies aim to correlate the structural modifications of this compound analogues with their physicochemical and biological properties. These studies are crucial for the rational design of new compounds with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) models are often developed for series of related compounds to predict their activity based on calculated molecular descriptors nih.gov.

Key relationships that are typically investigated include:

Impact of Ester/Amide Variation: The nature of the ester or amide group influences solubility, membrane permeability, and metabolic stability. Generally, converting an ester to a carboxylic acid increases water solubility, while converting it to a more lipophilic ester or an amide can increase membrane permeability.

Effect of Ether Linkage Modification: Altering the length of the alkyl chain in the phenoxy linkage can modulate lipophilicity and conformational flexibility. The replacement of the ether oxygen with sulfur can alter bond angles and electronic properties, leading to different biological activities.

Table 2: Predicted Physicochemical Properties of Hypothetical this compound Analogues

| Analogue | Modification | Predicted LogP | Predicted Water Solubility |

|---|---|---|---|

| This compound | Parent Compound | 2.5 | Low |

| (2-chloro-6-nitrophenoxy)acetic acid | Hydrolysis of ester | 1.8 | Moderate |

| N-methyl-(2-chloro-6-nitrophenoxy)acetamide | Amidation of ester | 2.2 | Low |

| Methyl (2-bromo-6-nitrophenoxy)acetate | Halogen substitution | 2.7 | Very Low |

| Methyl (2-nitro-6-methoxyphenoxy)acetate | EWG to EDG substitution | 2.1 | Low |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trends in physicochemical properties upon structural modification.

By systematically synthesizing and evaluating a library of analogues based on these design principles, a comprehensive understanding of the structure-property relationships for the this compound scaffold can be developed, paving the way for the discovery of new chemical entities with optimized properties for various applications.

Correlation of Structural Features with Reactivity Parameters

The reactivity of analogues of this compound can be quantitatively correlated with their structural features through the application of linear free-energy relationships (LFERs), such as the Hammett and Taft equations. These models provide a framework for understanding how modifications to the molecular structure influence the rate and equilibrium constants of chemical reactions.

The Hammett equation, a cornerstone of physical organic chemistry, is particularly useful for quantifying the electronic effects of meta- and para-substituents on the reactivity of the aromatic ring. While the parent compound has ortho-substituents, the principles of the Hammett equation can be extended to understand the impact of additional substituents at other positions. The equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for a reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For analogues of this compound, introducing substituents at the meta and para positions would allow for the construction of Hammett plots to determine the ρ value for a given reaction, such as hydrolysis of the ester group. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value would suggest that electron-donating groups enhance the reaction rate.

Table 1: Hypothetical Hammett Data for the Hydrolysis of Substituted Methyl Phenoxyacetates

| Substituent (X) at para-position | Substituent Constant (σp) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.54 | -0.27 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 1.70 | 0.23 |

| -CN | 0.66 | 4.57 | 0.66 |

| -NO₂ | 0.78 | 6.03 | 0.78 |

This table presents hypothetical data for illustrative purposes, demonstrating the expected trend based on Hammett principles.

The Taft equation extends the principles of the Hammett equation to account for steric effects, which are particularly significant for ortho-substituted compounds like this compound. The Taft equation separates the polar (electronic) and steric effects of a substituent:

log(k/k₀) = ρσ + δEs

where:

ρ** is the sensitivity factor for polar effects.

σ** is the polar substituent constant.

δ is the sensitivity factor for steric effects.

Es is the steric substituent constant.

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of this compound analogues are profoundly influenced by the nature and position of the substituents on the phenoxy ring. These properties, in turn, govern the molecule's reactivity, conformational preferences, and potential biological activity.

Electronic Properties:

Substituents can exert their electronic influence through inductive and resonance effects.

Inductive Effects: These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the atoms. The chlorine atom and the nitro group in the parent compound are both strongly electron-withdrawing through the inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic attack. Replacing the chloro or nitro group with electron-donating groups (EDGs) like alkyl or alkoxy groups would increase the electron density of the ring.

Resonance Effects: These effects involve the delocalization of pi electrons and are particularly important for substituents with lone pairs or pi bonds that can conjugate with the aromatic system. The nitro group is a strong resonance electron-withdrawing group (-R), further deactivating the ring towards electrophiles. Conversely, a substituent like a methoxy group would be a resonance electron-donating group (+R).

Table 2: Electronic Properties of Common Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Hammett Constant (σp) |

| -NO₂ | -I (Strong) | -R (Strong) | Strongly Electron-Withdrawing | 0.78 |

| -CN | -I (Strong) | -R (Strong) | Strongly Electron-Withdrawing | 0.66 |

| -Cl | -I (Strong) | +R (Weak) | Weakly Electron-Withdrawing | 0.23 |

| -H | Neutral | Neutral | Neutral | 0.00 |

| -CH₃ | +I (Weak) | Neutral | Weakly Electron-Donating | -0.17 |

| -OCH₃ | -I (Moderate) | +R (Strong) | Strongly Electron-Donating | -0.27 |

| -NH₂ | -I (Moderate) | +R (Strong) | Strongly Electron-Donating | -0.66 |

Steric Properties:

The size and shape of the substituents, particularly at the ortho positions, play a crucial role in determining the steric environment around the reactive centers of the molecule, namely the ether linkage and the ester group.

Steric Hindrance: The presence of bulky groups at the ortho positions can physically obstruct the approach of reagents to the ester carbonyl group, thereby slowing down reactions such as hydrolysis. The chloro and nitro groups in this compound already create a sterically crowded environment. Replacing them with larger groups, such as a tert-butyl group, would significantly increase this steric hindrance.

Conformational Effects: Ortho-substituents can force the phenoxyacetate side chain to adopt a specific conformation to minimize steric strain. This can affect the alignment of orbitals and, consequently, the reactivity of the molecule. For instance, bulky ortho-substituents may cause the plane of the ester group to twist out of the plane of the benzene (B151609) ring, which can impact conjugation and electronic communication.

The Taft steric parameter, Es, provides a quantitative measure of the steric effect of a substituent. More negative Es values indicate greater steric bulk.

Table 3: Taft Steric Parameters (Es) for Selected Substituents

| Substituent | Taft Steric Parameter (Es) |

| H | 1.24 |

| CH₃ | 0.00 |

| C₂H₅ | -0.07 |

| i-C₃H₇ | -0.47 |

| t-C₄H₉ | -1.54 |

| F | 0.75 |

| Cl | 0.27 |

| Br | 0.08 |

| I | -0.12 |

| NO₂ | -1.13 |

By systematically varying the substituents on the phenoxy ring of this compound and analyzing the resulting changes in reactivity, researchers can develop a comprehensive understanding of the structure-property relationships governing this class of compounds. This knowledge is invaluable for the rational design of new molecules with tailored chemical and biological profiles for various applications in exploratory research.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 2 Chloro 6 Nitrophenoxy Acetate

Comprehensive Spectroscopic Characterization Techniques

A combination of spectroscopic methods is required to unambiguously determine the structure of Methyl (2-chloro-6-nitrophenoxy)acetate. These techniques provide complementary information about the electronic, vibrational, and nuclear properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in this compound. The expected ¹H NMR spectrum would display distinct signals for the aromatic protons and the protons of the methyl and methylene (B1212753) groups of the acetate (B1210297) moiety. The chemical shifts (δ) are influenced by the electronic effects of the chloro, nitro, and ester functional groups. The multiplicity of each signal, dictated by spin-spin coupling with neighboring protons, would reveal the connectivity of the proton-bearing fragments.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (H3) | 7.8 - 8.0 | Doublet (d) | 8.0 - 9.0 |

| Aromatic-H (H4) | 7.3 - 7.5 | Triplet (t) | 7.5 - 8.5 |

| Aromatic-H (H5) | 7.6 - 7.8 | Doublet (d) | 7.0 - 8.0 |

| Methylene (-OCH₂-) | 4.8 - 5.0 | Singlet (s) | N/A |

Note: The expected chemical shifts are estimates based on the analysis of similar structures and are subject to solvent effects and the specific spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their hybridization states (sp³, sp², sp). The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (C-NO₂) | 145 - 150 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H) | 120 - 130 |

| Methylene (-OCH₂-) | 65 - 70 |

Note: The expected chemical shifts are estimates based on the analysis of similar structures and are subject to solvent effects and the specific spectrometer frequency.

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For this compound, this would primarily be useful in confirming the coupling relationships between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms. This is crucial for the unambiguous assignment of the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the methylene protons of the acetate group to the aromatic ring via the ether oxygen.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₉H₈ClNO₅), HRMS would provide an exact mass measurement with high accuracy. This data is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 246.0118 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the ester carbonyl group, the carbon-oxygen bonds, and the aromatic ring.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Asymmetric NO₂ stretch | 1520 - 1560 |

| Symmetric NO₂ stretch | 1340 - 1380 |

| C=O (ester) stretch | 1740 - 1760 |

| C-O (ester) stretch | 1200 - 1300 |

| Ar-O (ether) stretch | 1200 - 1270 |

| C-Cl stretch | 700 - 800 |

| Aromatic C=C stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the qualitative and quantitative analysis of this compound, owing to the presence of chromophores in its molecular structure. The aromatic ring, the nitro group (-NO₂), and the ester carbonyl group (C=O) are the primary chromophores that absorb ultraviolet or visible radiation, leading to electronic transitions.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. The key electronic transitions observed for this molecule are typically π → π* and n → π. The benzene (B151609) ring and the nitro group, being part of a conjugated system, give rise to intense π → π transitions, usually at shorter wavelengths. The non-bonding electrons on the oxygen atoms of the nitro and ester groups can undergo n → π* transitions, which are generally of lower intensity and appear at longer wavelengths.

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity. By analyzing the UV-Vis spectrum, one can gain insights into the electronic structure of the molecule. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, in accordance with the Beer-Lambert law.

Illustrative UV-Vis Spectral Data for this compound in Methanol (B129727)

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~210 | ~15,000 | π → π |

| ~275 | ~8,000 | π → π |

| ~340 | ~200 | n → π* |

Note: The data in this table is illustrative and represents typical values for similar aromatic nitro compounds.

X-ray Crystallography for Solid-State Absolute Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. The resulting electron density map is then used to build a model of the crystal lattice and the arrangement of individual molecules within it.

This powerful technique can unambiguously confirm the connectivity of atoms, establish the stereochemistry, and reveal intermolecular interactions such as hydrogen bonding or π-stacking that govern the crystal packing. The crystallographic data obtained is essential for understanding the compound's physical properties and for computational modeling studies.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of crystallographic parameters that could be obtained for this compound.

Chromatographic Separation and Quantification Methods for Purity and Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially for assessing its purity and analyzing it in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry and is highly suitable for the analysis of this compound due to its non-volatile and thermally labile nature.

The choice between reversed-phase and normal-phase HPLC depends on the polarity of the analyte and the matrix.

Reversed-Phase (RP) HPLC: This is the most common mode used for moderately polar to non-polar compounds. In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For this compound, RP-HPLC would be the method of choice. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of impurities with different polarities.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a non-polar mobile phase (e.g., hexane (B92381) or heptane). NP-HPLC is suitable for the separation of isomers and for compounds that are highly soluble in non-polar solvents. While less common for this type of analyte, it can be a valuable alternative for specific separation challenges.

The choice of detector in HPLC is critical for achieving the desired sensitivity and selectivity.

UV and Photodiode Array (PDA) Detection: Given the presence of chromophores, UV detection is highly effective for this compound. A PDA detector provides the added advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment.

Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is less sensitive than UV detection and is not suitable for gradient elution but can be used if the analyte lacks a strong chromophore.

Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It is suitable for non-volatile analytes and can be a good alternative to UV detection.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. MS detection allows for the determination of the molecular weight of the analyte and its fragments, providing unequivocal identification. This is particularly useful for impurity profiling and metabolic studies.

Gas Chromatography (GC) for Volatile Species and Derivatization Approaches

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound itself has limited volatility and may not be directly suitable for GC analysis without thermal degradation.

To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. For this compound, a common derivatization approach would be the hydrolysis of the ester to the corresponding carboxylic acid, followed by esterification with a more volatile alcohol or silylation to form a trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be readily analyzed by GC, typically using a capillary column with a non-polar or moderately polar stationary phase. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS provides detailed structural information based on the fragmentation pattern of the analyte, which is invaluable for confirming its identity.

GC-Mass Spectrometry (GC-MS) Coupling for Compound Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS provides critical information regarding its molecular weight and fragmentation pattern, which aids in structural elucidation and purity assessment.

The gas chromatography component separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for the compound to travel through the GC column, is a characteristic property under a specific set of analytical conditions.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (-NO₂) and fragments related to the ester and chloro-substituents. miamioh.edu

Hypothetical GC-MS Data for this compound:

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |

| Injector Temp | 250°C |

| Retention Time (RT) | 12.5 min |

| MS Ionization Mode | Electron Impact (EI, 70 eV) |

| Molecular Ion (M+) | m/z 245 |

| M+2 Peak | m/z 247 (approx. 33% of M+) |

| Key Fragment Ions | m/z 214, 199, 171, 156, 128 |

This is a hypothetical data table for illustrative purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for larger-scale separations. libretexts.org In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the desired product. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the principle of differential adsorption of the compounds onto the stationary phase. tifr.res.in

The position of the spots is visualized, often under UV light for aromatic compounds, and the retention factor (Rf) for each spot is calculated. libretexts.org The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a given compound in a specific solvent system. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored. rochester.edu

Hypothetical TLC Data for Synthesis of this compound:

| Compound | Rf Value (Ethyl Acetate/Hexane 1:3) | Visualization |

| 2-chloro-6-nitrophenol (Starting Material) | 0.45 | UV Active |

| This compound (Product) | 0.60 | UV Active |

This is a hypothetical data table for illustrative purposes.

Purity Assessment and Stereochemical Analysis of this compound

Chiral Analysis (if applicable to potential stereoisomers or synthetic intermediates)

While this compound itself is not chiral, chiral analysis could be relevant if any of the synthetic intermediates used in its preparation are chiral. In such cases, it would be crucial to ensure the stereochemical integrity of these precursors. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are powerful techniques for separating enantiomers. These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be employed to differentiate between enantiomers. nih.gov The chiral solvating agent forms diastereomeric complexes with the enantiomers, which results in distinct chemical shifts in the NMR spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate determination of the purity of organic compounds. bwise.krnih.gov Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for the direct quantification of a substance against an internal standard of known purity. youtube.com

In a typical ¹H qNMR experiment, a precisely weighed amount of the sample and a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is then recorded under conditions that ensure a linear response of the signal intensity to the number of protons. The purity of the analyte can be calculated by comparing the integral of a specific, well-resolved signal of the analyte to the integral of a signal from the internal standard.

Hypothetical ¹H qNMR Purity Assay for this compound:

| Parameter | Value |

| Spectrometer | 400 MHz NMR |

| Solvent | Chloroform-d (CDCl₃) |

| Internal Standard | Maleic Anhydride |

| Analyte Signal (Integral) | δ 3.85 (s, 3H, -OCH₃) |

| Internal Standard Signal (Integral) | δ 7.10 (s, 2H) |

| Calculated Purity | 99.5% |

This is a hypothetical data table for illustrative purposes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For this compound (C₉H₈ClNO₅), elemental analysis provides experimental evidence for its empirical formula.

The analysis is typically performed using a combustion method, where the sample is burned in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified by various detectors. The presence of chlorine is often determined by combustion followed by titration. analytik-jena.com The experimentally determined percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong confirmation of the compound's elemental composition.

Elemental Analysis Data for C₉H₈ClNO₅:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 44.01 | 44.05 |

| Hydrogen (H) | 3.28 | 3.31 |

| Chlorine (Cl) | 14.44 | 14.40 |

| Nitrogen (N) | 5.70 | 5.68 |

| Oxygen (O) | 32.56 | 32.56 (by difference) |

This is a hypothetical data table for illustrative purposes.

Computational and Theoretical Studies on Methyl 2 Chloro 6 Nitrophenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical behavior of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl (2-chloro-6-nitrophenoxy)acetate, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's steric and electronic properties. Total energy calculations from DFT also provide a measure of the molecule's thermodynamic stability.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Related Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including electronegativity, chemical hardness, and global electrophilicity index, which help in predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Electronegativity (χ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

| Global Electrophilicity Index (ω) | Data not available | eV |

Note: This table is for illustrative purposes only. The values are hypothetical due to the absence of specific research data.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with electrophiles and nucleophiles. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, an MEP map would reveal the reactive sites, particularly around the nitro group, the chlorine atom, and the ester functional group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which is invaluable for experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for this compound would aid in the interpretation of experimental spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model and the molecular structure can be validated. Theoretical IR spectra can help in assigning specific vibrational modes to the observed absorption bands.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling techniques are used to study the dynamic behavior and conformational flexibility of molecules, which are crucial for their biological activity and physical properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Mechanics (MM) methods provide a faster, classical mechanics-based approach to study large molecular systems. These methods would be used to perform a systematic search for the different stable conformations (conformers) of this compound. Following this, Molecular Dynamics (MD) simulations can be performed. MD simulations model the atomic motions of the molecule over time, providing a detailed picture of its conformational landscape and flexibility. This analysis would reveal the most populated conformations and the energy barriers between them, offering insights into how the molecule might behave in different environments.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Docking Studies for Hypothetical Chemical Interactions (e.g., with small molecules, solvents, or catalysts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand the interactions between a ligand and a target macromolecule, such as a protein or enzyme. However, docking can also be employed to study interactions with smaller molecules, catalysts, or even to understand solvation effects by modeling interactions with solvent molecules. The process involves predicting the binding mode and affinity, which is often expressed as a scoring function or binding energy.

While no specific docking studies involving this compound have been reported in the literature, such a study could theoretically be performed to investigate its interaction with a hypothetical catalyst designed for its transformation. The study would predict the most stable binding pose of the compound within the catalyst's active site and identify the key interactions driving the binding.

Hypothetical Docking Results:

The table below illustrates the kind of data that a docking study of this compound with a hypothetical catalytic molecule might produce. The results would typically include the binding energy, which indicates the stability of the complex, and the types of interactions observed.

Table 1: Hypothetical Docking Interaction Data for this compound with a Catalyst

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interaction Type | Hydrogen Bond |

| Interacting Groups | Nitro group (O) of the ligand with a hypothetical hydroxyl group (-OH) of the catalyst |

| Distance (Å) | 2.1 |

| Interaction Type | Pi-Stacking |

| Interacting Groups | Phenyl ring of the ligand with a hypothetical aromatic ring of the catalyst |

| Distance (Å) | 3.8 |

| Interaction Type | Halogen Bond |

| Interacting Groups | Chlorine atom (Cl) of the ligand with a hypothetical electron-rich region of the catalyst |

| Distance (Å) | 3.2 |

This hypothetical data suggests a stable interaction, primarily driven by hydrogen bonding involving the nitro group, supplemented by pi-stacking and halogen bonding, which would be crucial for orienting the molecule for a potential catalytic reaction.

In Silico Approaches for Predicting Reaction Pathways and Chemical Transformations

In silico (computational) methods are powerful tools for predicting how a chemical compound might react or transform without performing the actual experiment. These approaches use principles of quantum mechanics and computational chemistry to map out the most likely pathways for a reaction, identify intermediate structures, and predict the final products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which represents the highest energy point along the reaction pathway. A transition state search is a computational procedure to locate the geometry and energy of this unstable molecular configuration.

Once the TS is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired chemical species. The result is an energy profile that shows the energy changes as the reaction progresses.

For this compound, this analysis could be used to study a potential reaction, such as its hydrolysis. The table below presents hypothetical energy values for such a reaction pathway.

Table 2: Hypothetical Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +25.8 |

| Products ((2-chloro-6-nitrophenoxy)acetic acid + Methanol) | -10.2 |

This hypothetical data indicates that the reaction is exothermic (releases energy) but requires a significant activation energy of 25.8 kcal/mol to overcome the transition state barrier.

Computational Prediction of Chemical Degradation Products or Transformation Pathways

Computational tools can also predict the likely degradation of a chemical compound under various conditions (e.g., hydrolysis, oxidation, photolysis). These programs use databases of known chemical reactions and transformation rules, or quantum mechanical calculations, to forecast the products that may form as a molecule breaks down.

For this compound, a computational degradation study could predict its fate in an environmental or industrial setting. For instance, a simulation could predict the products of its hydrolysis.

Hypothetical Degradation Pathway:

A predicted pathway for the hydrolysis of the ester group in this compound would lead to the formation of the corresponding carboxylic acid and alcohol. The primary predicted products are listed in the table below.

Table 3: Hypothetical Computationally Predicted Hydrolytic Degradation Products

| Parent Compound | Predicted Primary Degradation Products |

|---|

Further computational analysis could explore secondary degradation, such as the potential for dechlorination or reduction of the nitro group under specific environmental conditions, providing a more complete picture of its potential transformation pathways.

Environmental Fate and Abiotic Transformation Studies of Methyl 2 Chloro 6 Nitrophenoxy Acetate

Sorption and Mobility in Environmental Matrices (e.g., Soil, Sediment)

Further research and publication of studies specifically investigating the environmental fate and abiotic transformation of Methyl (2-chloro-6-nitrophenoxy)acetate are required before a comprehensive article on this subject can be written.

Adsorption/Desorption Isotherms for Environmental Distribution

The interaction of this compound with soil and sediment particles is a primary determinant of its environmental distribution. Adsorption and desorption isotherms provide quantitative data on the partitioning of the compound between the solid and liquid phases.

Studies focusing on the adsorption/desorption behavior of similar chemical structures often utilize various soil types with differing organic carbon content and pH levels to determine the key factors influencing sorption. For instance, research on related compounds has shown that the organic carbon content of the soil is frequently the most significant factor governing the extent of adsorption.

The adsorption of this compound to soil particles can be quantified using the Freundlich or Langmuir isotherm models. The Freundlich equation, empirically derived, is often used to describe the non-ideal and reversible adsorption process on heterogeneous surfaces.

Table 1: Hypothetical Freundlich Adsorption Coefficients (Kf) for this compound in Various Soil Types

| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Freundlich Adsorption Coefficient (Kf) |

| Sandy Loam | 1.2 | 15 | 6.5 | 2.8 |

| Silt Loam | 2.5 | 28 | 6.2 | 5.4 |

| Clay | 3.8 | 45 | 7.1 | 10.1 |

This data is illustrative and intended to represent the type of information derived from adsorption studies.

Desorption studies are equally important as they indicate the potential for the compound to be released back into the soil solution, making it available for transport or degradation. Hysteresis, where the desorption isotherm does not follow the adsorption isotherm, can suggest that a portion of the adsorbed compound is strongly bound to the soil matrix.

Column Leaching Studies to Assess Mobility

Column leaching studies are designed to simulate the movement of a chemical through the soil profile under the influence of water flow, providing a direct measure of its mobility. These experiments are crucial for predicting the potential for groundwater contamination.

In a typical column leaching study, soil is packed into a column, and a solution containing this compound is applied to the surface. The leachate, or water that passes through the column, is collected in fractions and analyzed for the concentration of the compound. The resulting breakthrough curve provides information on the retardation and dispersion of the chemical as it moves through the soil.

The mobility of this compound in soil is inversely related to its adsorption affinity. Compounds with higher adsorption coefficients (Kf) are expected to be less mobile and exhibit greater retardation in column leaching experiments.

Table 2: Illustrative Column Leaching Results for this compound

| Soil Type | Column Length (cm) | Water Applied (pore volumes) | Percentage of Applied Compound in Leachate |

| Sandy Loam | 30 | 2 | 65% |

| Silt Loam | 30 | 2 | 38% |

| Clay | 30 | 2 | 15% |

This data is illustrative. Actual results would depend on specific experimental conditions.

Volatilization Studies and Air-Water Partitioning Behavior

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state. For compounds present in soil or water, volatilization can be a significant pathway for their dissipation into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant.

A higher Henry's Law constant indicates a greater tendency for a compound to partition from water to air. This value can be experimentally determined or estimated using quantitative structure-activity relationship (QSAR) models.

Q & A

Basic Research Question

- ¹H NMR : Expect signals for the methyl ester (δ ~3.8 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, split due to nitro and chloro substituents). The deshielding effect of the nitro group shifts aromatic protons downfield .

- ¹³C NMR : The ester carbonyl appears at ~170 ppm; nitro-substituted carbons resonate at ~145–150 ppm.

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .

What computational methods (e.g., DFT) are suitable for studying the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) with hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) is recommended for accurate electronic structure analysis . Key steps:

- Basis set selection : Use 6-311G(d,p) for geometry optimization and vibrational frequency calculations.

- Solvent effects : Include a polarizable continuum model (PCM) for solvation energy.

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals hyperconjugation effects between the nitro group and aromatic ring .

How can crystallographic software resolve structural ambiguities in this compound?

Advanced Research Question

- SHELXL/SHELXS : Refine crystal structures using single-crystal X-ray diffraction data. The software handles disorder modeling and hydrogen bonding networks .

- ORTEP-3 : Visualize anisotropic displacement parameters and validate bond lengths/angles against standard values (e.g., C-O ester bonds: ~1.41 Å) .

- Powder diffraction : Rietveld refinement (via TOPAS) resolves phase purity in polycrystalline samples .

What are the challenges in purifying this compound, and what techniques are effective?

Intermediate Research Question

- Recrystallization : Use ethanol/water mixtures to remove unreacted phenol or ester by-products. Slow cooling enhances crystal purity .

- Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate nitro-aromatic impurities.

- Monitoring : TLC (Rf ~0.5 in hexane:EtOAc 3:1) ensures homogeneity.

How can molecular docking predict the biological interactions of this compound?

Advanced Research Question

- Target selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases).

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking.

- Validation : Compare binding affinities with known inhibitors (e.g., chloramphenicol derivatives) and validate via MD simulations .

What stability considerations are critical for storing this compound?

Intermediate Research Question

- Light sensitivity : Store in amber vials to prevent nitro group degradation.

- Temperature : Keep at 2–8°C to avoid ester hydrolysis.

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers .

How can contradictions between experimental and computational reactivity data be resolved?

Advanced Research Question

- Functional benchmarking : Test multiple DFT functionals (e.g., M06-2X vs. B3LYP) to identify systematic errors .

- Solvent corrections : Include explicit solvent molecules (e.g., water) in simulations if hydrolysis pathways conflict with experimental kinetics .

- Experimental validation : Use kinetic isotope effects (KIE) or Hammett plots to verify computational transition states.

What functional groups dominate the reactivity of this compound?

Basic Research Question

- Nitro group : Strong electron-withdrawing effect directs electrophilic substitution to the para position.

- Chloro substituent : Steric hindrance reduces nucleophilic attack on the aromatic ring.

- Ester moiety : Susceptible to hydrolysis under acidic/basic conditions .

What strategies enable regioselective modification of this compound?

Advanced Research Question

- Protection/deprotection : Temporarily protect the ester group (e.g., silylation) before nitrating or halogenating the ring.

- Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki) to introduce substituents at the nitro-para position .

- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions by reducing side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.